REACTION_CXSMILES
|
[CH2:1]1[C:5]2([CH2:9][CH2:8][CH2:7][CH2:6]2)[CH2:4][N:3]=[N:2]1.[CH2:10]([N:12]=[C:13]=[S:14])[CH3:11]>C(O)C>[CH2:10]([NH:12][C:13]([N:2]1[N:3]=[CH:4][C:5]2([CH2:9][CH2:8][CH2:7][CH2:6]2)[CH2:1]1)=[S:14])[CH3:11]
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
C1N=NCC12CCCC2
|
Name
|
|
Quantity
|
0.95 mL
|
Type
|
reactant
|
Smiles
|
C(C)N=C=S
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stirred with diisopropylether
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 2.5 hours under magnetic stirring
|
Duration
|
2.5 h
|
Type
|
ADDITION
|
Details
|
Silica gel was added
|
Type
|
CUSTOM
|
Details
|
volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash chromatography on silica gel (Et2O:PA=1:2)
|
Type
|
CUSTOM
|
Details
|
after evaporation of the volatiles
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(=S)N1CC2(C=N1)CCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.57 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 0.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |